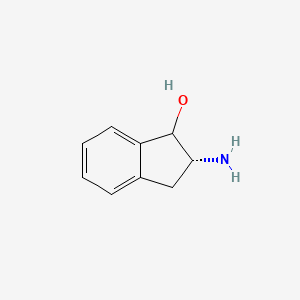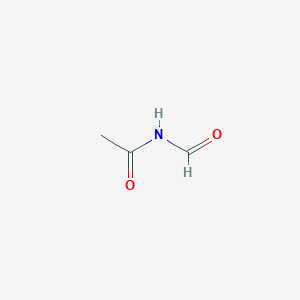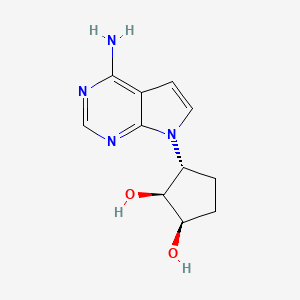
(1R,2S,3R)-3-(4-Amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is a complex organic compound featuring a cyclopentane ring substituted with an amino group and a pyrrolo[2,3-d]pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyrrolo[2,3-d]pyrimidine precursors. Key steps may involve:
Cyclopentane Functionalization: Introduction of hydroxyl groups on the cyclopentane ring.
Pyrrolo[2,3-d]pyrimidine Synthesis: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.
Coupling Reactions: Linking the functionalized cyclopentane with the pyrrolo[2,3-d]pyrimidine core under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of metal or organocatalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced chromatographic methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of the amino group to form secondary amines.
Substitution: Nucleophilic substitution reactions at the amino group or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex organic compound with a quinoline core.
Uniqueness
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is unique due to its combination of a cyclopentane ring and a pyrrolo[2,3-d]pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
194800-77-6 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(1R,2S,3R)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-10-6-3-4-15(11(6)14-5-13-10)7-1-2-8(16)9(7)17/h3-5,7-9,16-17H,1-2H2,(H2,12,13,14)/t7-,8-,9+/m1/s1 |
Clé InChI |
ZBLFXLSZACFGJX-HLTSFMKQSA-N |
SMILES isomérique |
C1C[C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C1CC(C(C1N2C=CC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
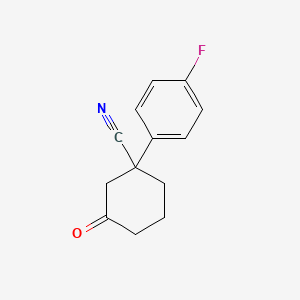
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
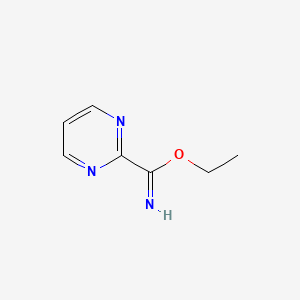
![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
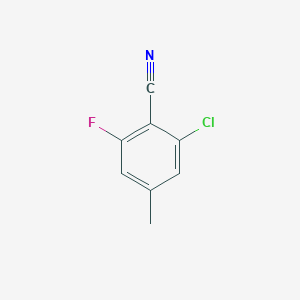
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
